molecular formula C18H21FN2O2 B2529071 N-(2-{4'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-1'-yl}-2-oxoethyl)-N-methylprop-2-enamide CAS No. 2199900-42-8

N-(2-{4'-fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indol]-1'-yl}-2-oxoethyl)-N-methylprop-2-enamide

Cat. No.: B2529071
CAS No.: 2199900-42-8
M. Wt: 316.376
InChI Key: PBVZWFRKAKTGBD-UHFFFAOYSA-N
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Description

N-(2-{4’-fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-1’-yl}-2-oxoethyl)-N-methylprop-2-enamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{4’-fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-1’-yl}-2-oxoethyl)-N-methylprop-2-enamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the spirocyclic indole: This is achieved through a cyclization reaction involving a suitable indole precursor and a cyclopentane derivative under acidic or basic conditions.

    Introduction of the fluoro group: This step involves the selective fluorination of the indole ring, often using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the oxoethyl group: This is typically done through a Friedel-Crafts acylation reaction using an appropriate acyl chloride.

    Formation of the final amide: The final step involves the reaction of the intermediate with N-methylprop-2-enamide under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-{4’-fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-1’-yl}-2-oxoethyl)-N-methylprop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-{4’-fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-1’-yl}-2-oxoethyl)-N-methylprop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its spirocyclic structure can be exploited in the design of novel materials with unique mechanical or electronic properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions, particularly those involving fluorinated compounds.

Mechanism of Action

The mechanism by which N-(2-{4’-fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-1’-yl}-2-oxoethyl)-N-methylprop-2-enamide exerts its effects is likely related to its ability to interact with specific molecular targets. The fluoro group can enhance binding affinity to certain enzymes or receptors, while the spirocyclic structure can provide stability and specificity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{4’-chloro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-1’-yl}-2-oxoethyl)-N-methylprop-2-enamide
  • N-(2-{4’-bromo-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-1’-yl}-2-oxoethyl)-N-methylprop-2-enamide

Uniqueness

N-(2-{4’-fluoro-1’,2’-dihydrospiro[cyclopentane-1,3’-indol]-1’-yl}-2-oxoethyl)-N-methylprop-2-enamide is unique due to the presence of the fluoro group, which can significantly alter its chemical and biological properties compared to its chloro or bromo analogs. The fluoro group can enhance metabolic stability and binding affinity, making it a valuable compound in various research applications.

Properties

IUPAC Name

N-[2-(4-fluorospiro[2H-indole-3,1'-cyclopentane]-1-yl)-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c1-3-15(22)20(2)11-16(23)21-12-18(9-4-5-10-18)17-13(19)7-6-8-14(17)21/h3,6-8H,1,4-5,9-12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVZWFRKAKTGBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CC2(CCCC2)C3=C1C=CC=C3F)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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